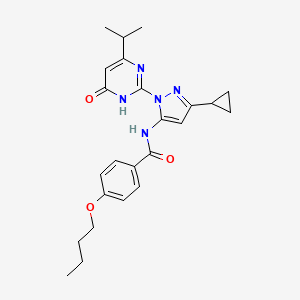

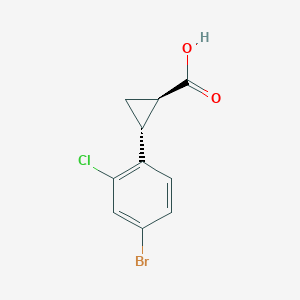

![molecular formula C16H14N2O5S B3007388 methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate CAS No. 861206-97-5](/img/structure/B3007388.png)

methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that appears to be derived from imidazole-based structures. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's synthesis and properties.

Synthesis Analysis

The synthesis of complex imidazole derivatives can often involve multi-component reactions, as seen in the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives using a Brønsted ionic liquid catalyst . This suggests that the synthesis of the compound may also involve a multi-component reaction, potentially under solvent-free conditions to enhance yield and reaction efficiency.

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzodioxole moiety, an imidazole ring, and a sulfanyl but-2-enoate group. The presence of these functional groups indicates a molecule with potential for varied chemical reactivity and interactions, similar to the benzimidazole derivatives discussed in the second paper .

Chemical Reactions Analysis

Given the presence of an imidazole ring, the compound may participate in reactions typical of this heterocycle, such as acting as a ligand in coordination chemistry or undergoing electrophilic substitution. The sulfanyl group could also be involved in nucleophilic substitution reactions or serve as a leaving group under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The benzodioxole moiety could confer some degree of aromaticity and stability, while the imidazole ring might contribute to the compound's basicity and potential for hydrogen bonding. The sulfanyl group could affect the compound's solubility and reactivity. The photolability of related compounds, such as sulfamethoxazole, suggests that the compound might also be sensitive to light, leading to various photodecomposition products .

Applications De Recherche Scientifique

Synthesis and Chemical Properties : Ubeid et al. (2021) described the synthesis of related compounds, emphasizing the methodologies and chemical properties vital for further application in various fields, including medicinal chemistry Ubeid et al., 2021.

Antibacterial and Antifungal Activities : Anisetti and Reddy (2012) synthesized novel analogs showing significant biological activity against standard strains, illustrating the compound's potential in developing new antimicrobial agents Anisetti & Reddy, 2012.

Corrosion Inhibition : Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole derivatives, providing insights into the compound's potential applications in materials science Ammal et al., 2018.

Radiotracer Synthesis for Medical Imaging : Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, indicating potential applications in PET imaging for diseases like Alzheimer's Gao et al., 2018.

Herbicide Adsorption : Pusino et al. (1995) studied the adsorption mechanisms of a similar herbicide on montmorillonite, contributing to environmental science and agricultural chemistry Pusino et al., 1995.

Anti-inflammatory Activity : Kalsi et al. (1990) reported the synthesis and anti-inflammatory activity of indolyl azetidinones, suggesting the compound's relevance in pharmaceutical research Kalsi et al., 1990.

Crystal Structure Analysis : Karanth et al. (2019) performed crystal structure analysis on oxadiazole derivatives, contributing to the understanding of molecular interactions and stability Karanth et al., 2019.

Microwave-Assisted Synthesis : Kamila et al. (2011) demonstrated microwave-assisted synthesis of novel functionalized hydantoin derivatives, showcasing an efficient approach to compound synthesis Kamila et al., 2011.

Propriétés

IUPAC Name |

methyl (E)-4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1H-imidazol-2-yl]sulfanyl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-21-14(19)3-2-6-24-16-17-11(15(20)18-16)7-10-4-5-12-13(8-10)23-9-22-12/h2-5,7-8H,6,9H2,1H3,(H,17,18,20)/b3-2+,11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYWLPOBIQERN-LFWRRJNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

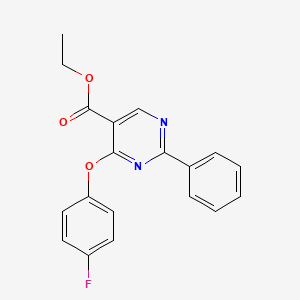

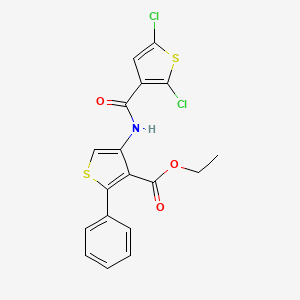

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

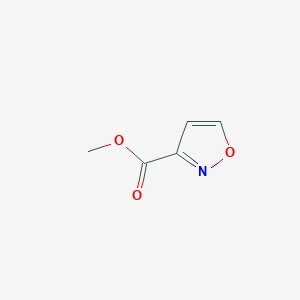

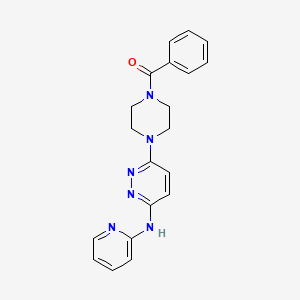

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

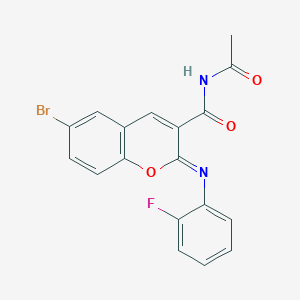

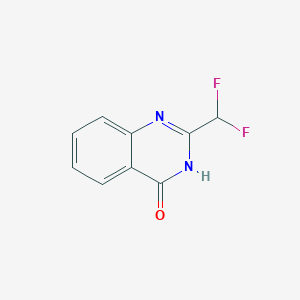

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)